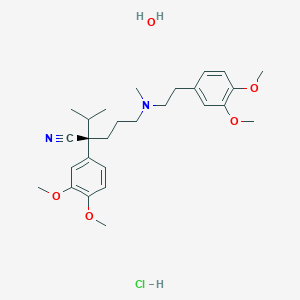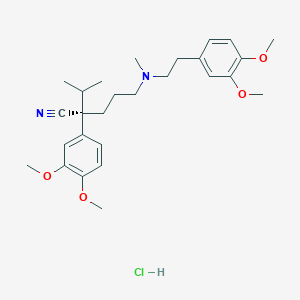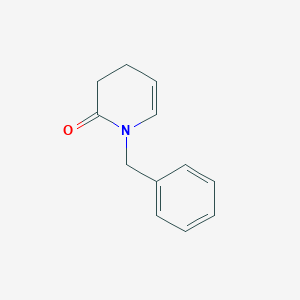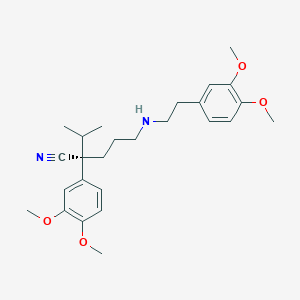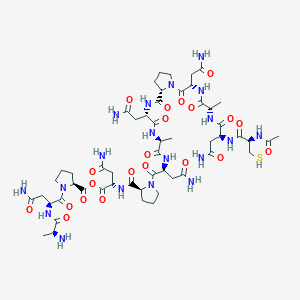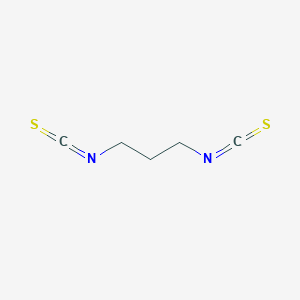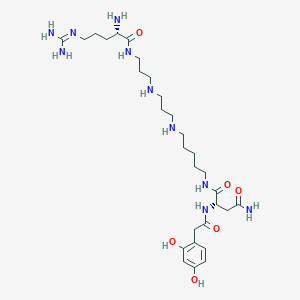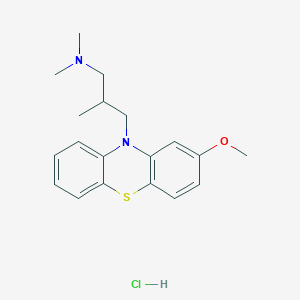![molecular formula C7H9N5O3 B021759 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 105412-04-2](/img/structure/B21759.png)
7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The exact mechanism of action of 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of certain viruses by interfering with their genetic material.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth and proliferation. It has also been shown to modulate the immune system and enhance the body's ability to fight off infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potent activity against cancer cells and certain viruses. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for the research on 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is its potential applications in the field of material science. Studies have shown that it possesses unique optical and electronic properties that make it a promising candidate for the development of new materials such as sensors and electronic devices. Another area of interest is its potential applications in the field of agriculture. Studies have shown that it possesses potent antifungal and antibacterial activity, making it a potential candidate for the development of new agricultural pesticides and fungicides.
Métodos De Síntesis
The synthesis of 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 5-nitro-2-furoic acid and ethyl hydrazinecarboxylate. The reaction is carried out in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. Studies have shown that it possesses potent antitumor and antiviral activity. It has also been shown to be effective in treating certain neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
105412-04-2 |
|---|---|
Nombre del producto |
7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Fórmula molecular |
C7H9N5O3 |
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
7-ethoxy-6-nitro-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H9N5O3/c1-2-15-6-5(12(13)14)3-8-7-9-4-10-11(6)7/h3-4,6H,2H2,1H3,(H,8,9,10) |
Clave InChI |
PDGDBLHAFHXPQT-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1C(=CN=C2N1NC=N2)[N+](=O)[O-] |
SMILES |
CCOC1C(=CNC2=NC=NN12)[N+](=O)[O-] |
SMILES canónico |
CCOC1C(=CN=C2N1NC=N2)[N+](=O)[O-] |
Sinónimos |
[1,2,4]Triazolo[1,5-a]pyrimidine,7-ethoxy-1,7-dihydro-6-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



